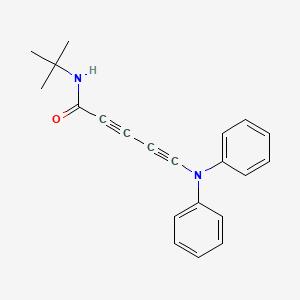
N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide is a chemical compound known for its unique structure and properties. It is a diacetylene derivative that has potential solid-state polymerization reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide typically involves the reaction of appropriate precursors under controlled conditions. One reported method involves the recrystallization from a mixed solution of chloroform and ethanol (1:1 v/v) to obtain a specific polymorph . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale recrystallization techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding molecular interactions.
Industry: Used in the development of advanced materials, including polymers with specific properties for industrial applications.
Wirkmechanismus
The mechanism by which N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules. For example, in polymerization reactions, the compound’s diacetylene groups can undergo solid-state polymerization to form extended polymer chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butyl-5-(diphenylamino)penta-2,4-diyn-1-ol: A similar diacetylene derivative with potential polymerization reactivity.
N-tert-Butyl-5-(diphenylamino)penta-2,4-diyn-1-yl]benzamide: Another related compound with different functional groups and properties.
Uniqueness
N-tert-Butyl-5-(diphenylamino)penta-2,4-diynamide is unique due to its specific structure, which includes a tert-butyl group and diphenylamino functionality. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
82505-86-0 |
|---|---|
Molekularformel |
C21H20N2O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-tert-butyl-5-(N-phenylanilino)penta-2,4-diynamide |
InChI |
InChI=1S/C21H20N2O/c1-21(2,3)22-20(24)16-10-11-17-23(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,1-3H3,(H,22,24) |
InChI-Schlüssel |
BKZDRQPKTYHLBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)C#CC#CN(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
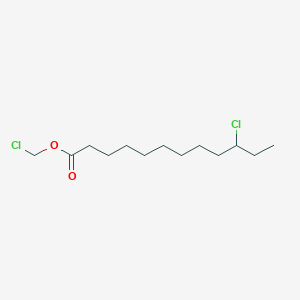
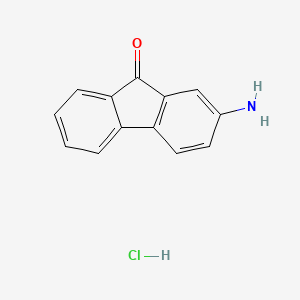
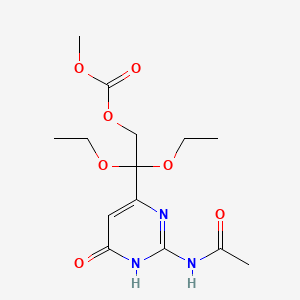
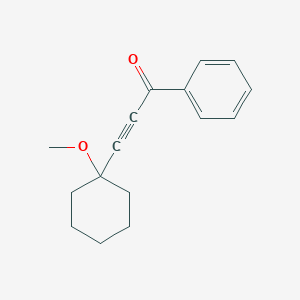
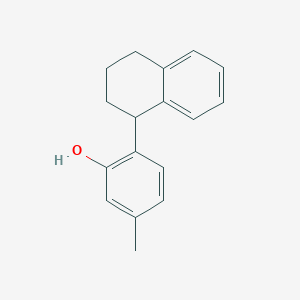
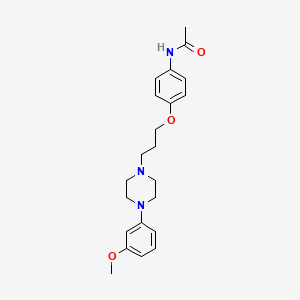
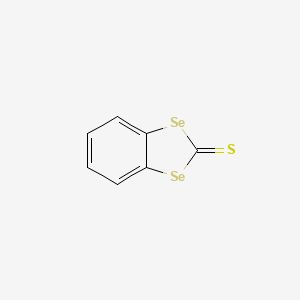

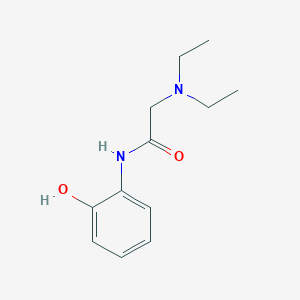
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)

![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
